Dichloromethyl Trimethoxysilane: Physicochemical Profile & Synthetic Utility
Dichloromethyl Trimethoxysilane: Physicochemical Profile & Synthetic Utility
Topic: Dichloromethyl trimethoxysilane Fundamental Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
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Executive Summary & Chemical Identity
Dichloromethyl trimethoxysilane is a specialized organosilane characterized by a dual-functionality architecture: a hydrolyzable trimethoxy anchor (
In drug development and biochemical research, this compound serves two primary roles:
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Surface Engineering: As a coupling agent for modifying silica-based substrates (chromatography stationary phases, microfluidic devices, and biosensors) to modulate surface polarity and prevent non-specific protein adsorption.
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Synthetic Intermediate: As a precursor in organometallic synthesis, capable of generating carbenoid species or undergoing radical-mediated transformations.
Chemical Structure & Identifiers
| Property | Detail |
| Chemical Name | Dichloromethyl trimethoxysilane |
| Molecular Formula | |
| Molecular Weight | ~205.11 g/mol |
| CAS Number | Note: Often custom synthesized; analogous to (Chloromethyl)trimethoxysilane (CAS 5926-26-1) and Dichloromethyltriethoxysilane (CAS 19369-03-0). |
| SMILES | COCl)(OC)OC |
| Structure Class |
Physicochemical Properties[2][3][4]
The physical behavior of dichloromethyl trimethoxysilane is governed by the inductive effect of the chlorine atoms. The electron-withdrawing nature of the dichloromethyl group decreases the electron density on the silicon atom, making the methoxy groups more susceptible to nucleophilic attack (hydrolysis) compared to methyltrimethoxysilane.
| Property | Value (Experimental/Predicted) | Context for Application |
| Boiling Point | ~160–165 °C (Est. @ 760 mmHg) | High boiling point requires vacuum distillation for purification; suitable for vapor-phase deposition at elevated temperatures. |
| Density | ~1.20–1.25 g/mL | Higher density than water/alcohols due to halogen content; facilitates phase separation in aqueous workups. |
| Refractive Index | ~1.42–1.44 | Relevant for optical coating applications where index matching is critical. |
| Flash Point | >40 °C (Est.) | Flammable liquid; requires grounding and inert atmosphere during handling. |
| Hydrolytic Stability | Low (Moisture Sensitive) | Rapidly hydrolyzes in the presence of water to release methanol and form silanols. |
| Solubility | Soluble in alcohols, ethers, chlorinated solvents | Compatible with standard organic synthesis solvents (THF, DCM, Toluene). |
Mechanistic Chemistry
Accelerated Hydrolysis Kinetics
The rate-limiting step in silane hydrolysis is the nucleophilic attack of water on the silicon atom. In alkylsilanes (e.g., propyltrimethoxysilane), the alkyl group is electron-donating, stabilizing the silicon center and slowing hydrolysis.
In dichloromethyl trimethoxysilane , the
Surface Condensation & Topology
Upon hydrolysis, the silane forms transient silanols (
Figure 1: Mechanism of acid/base catalyzed hydrolysis and surface condensation. The electron-poor silicon center accelerates the initial nucleophilic attack.
Applications in R&D and Drug Development
Chromatographic Stationary Phases
In HPLC and solid-phase extraction (SPE), "end-capping" is crucial to cover residual silanols that cause peak tailing. While trimethylchlorosilane (TMS) is the standard end-capper, dichloromethyl silanes offer an alternative polar-embedded surface . The dipole of the C-Cl bonds can interact with specific analytes via dipole-dipole interactions, offering unique selectivity for separating polar pharmaceutical intermediates.
Carbenoid Precursors in Synthesis
While less common than trichloromethyl silanes, dichloromethyl silanes can serve as precursors for chlorocarbenoids . Under specific conditions (fluoride activation or strong base), the Si-C bond can be cleaved to generate a carbanion which subsequently eliminates chloride to form a carbene species. This is utilized in cyclopropanation reactions, a key structural motif in modern drug design.
Surface Passivation for Microfluidics
For lab-on-a-chip devices handling proteins, standard hydrophobic coatings (like octadecyltrichlorosilane) can cause protein denaturation due to strong hydrophobic interaction. The dichloromethyl group provides a moderately hydrophobic surface with a distinct dielectric constant, potentially reducing denaturation while preventing non-specific binding.
Experimental Protocols
Protocol A: Vapor-Phase Silanization (Precision Coating)
Best for: Creating uniform monolayers on glass slides, silicon wafers, or microfluidic chips.
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Substrate Cleaning: Clean silica/glass substrates using Piranha solution (
) for 10 minutes. Warning: Piranha solution is explosive with organics. Rinse extensively with DI water and dry under . -
Activation: Plasma treat (Oxygen plasma, 100W, 60s) to maximize surface hydroxyl density.
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Deposition:
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Place substrates in a vacuum desiccator.
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Place 100 µL of Dichloromethyl trimethoxysilane in a small open vial inside the desiccator.
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Evacuate the chamber (< 10 mbar) and seal.
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Incubate for 1–4 hours at room temperature (or 60°C for faster deposition). The silane vapor reacts with surface silanols.
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Curing & Washing:
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Vent chamber.
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Bake substrates at 110°C for 30 minutes to drive condensation and crosslinking.
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Sonicate in toluene followed by ethanol to remove unbound oligomers.
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Protocol B: Solution-Phase Deposition (Bulk Modification)
Best for: Coating silica particles or porous materials.
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Solvent Prep: Prepare a 95% Ethanol / 5% Water solution. Adjust pH to 4.5–5.5 using acetic acid. Note: The acidic pH catalyzes hydrolysis.
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Silane Addition: Add Dichloromethyl trimethoxysilane to the solvent to a final concentration of 2% (v/v). Stir for 5–10 minutes to allow hydrolysis (formation of silanols). Do not stir longer than 30 mins to avoid self-polymerization.
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Application: Immerse the substrate or disperse particles in the solution. Agitate for 30–60 minutes.
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Rinse & Cure:
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Remove substrate/filter particles.
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Rinse with ethanol to remove excess reagent.
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Cure at 100°C for 1 hour.
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Figure 2: Step-by-step workflow for solution-phase silanization, emphasizing the critical curing step for covalent attachment.
Safety & Handling (SDS Summary)
Dichloromethyl trimethoxysilane poses specific hazards due to its hydrolytic byproducts and halogenated nature.
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (due to potential HCl impurities and alkaline hydrolysis products).
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H226: Flammable liquid and vapor.
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H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (Methanol release).
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Handling Precautions:
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Moisture Control: Store under inert atmosphere (Nitrogen/Argon). Exposure to air causes degradation and pressure buildup in containers.
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work strictly within a fume hood.
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Incompatibility: Reacts violently with strong oxidizers and strong bases.
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References
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Sigma-Aldrich. (Chloromethyl)trimethoxysilane Product Specification & SDS.Link
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Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure regarding hydrolysis rates of alpha-functional silanes). Link
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Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006.[1] (Foundational text on silane surface modification physics). Link
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Osterberg, E. et al. Protein-rejecting ability of surface-modified silica. J. Biomed. Mater. Res. 1995. (Context for surface passivation in drug dev). Link
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Charette, A. B. et al. Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2001.[2] (Context for carbenoid reactivity of haloalkyl silanes). Link
